

Spectroscopic Analysis of s-Trioxane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Formaldehyde, dimer*

CAS No.: *287-50-3*

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Introduction

s-Trioxane, the cyclic trimer of formaldehyde, is a key chemical intermediate in various industrial processes, including the production of polyoxymethylene (POM) plastics, and has applications in other areas such as a solid fuel source. Its simple, symmetrical structure makes it an excellent model for understanding the spectroscopic properties of cyclic ethers. A thorough spectroscopic analysis is crucial for its identification, purity assessment, and for studying its chemical and physical behavior. This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze s-trioxane, including detailed experimental protocols, quantitative data, and a logical framework for structural elucidation.

Physicochemical Properties of s-Trioxane

Property	Value
Molecular Formula	C ₃ H ₆ O ₃
Molecular Weight	90.08 g/mol [1]
Appearance	White crystalline solid[1]
Melting Point	61-63 °C
Boiling Point	115 °C[1]
IUPAC Name	1,3,5-Trioxane

Spectroscopic Data

A summary of the key spectroscopic data for s-trioxane is presented below. These values are critical for the identification and characterization of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of s-trioxane is characterized by strong C-O stretching frequencies and various CH₂ bending and rocking modes.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
2972	Strong	CH ₂ asymmetric stretch	
2915	Medium	CH ₂ symmetric stretch	
1475	Strong	CH ₂ scissoring	
1240	Very Strong	CH ₂ wagging / C-O-C asymmetric stretch	
1170	Very Strong	C-O-C symmetric stretch	
965	Strong	CH ₂ rocking	
915	Strong	Ring breathing	

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. For a molecule with a center of symmetry like s-trioxane (in its chair conformation), certain vibrational modes may be Raman-active but IR-inactive, and vice-versa.

Raman Shift (cm ⁻¹)	Intensity	Assignment	Reference
2968	Strong	CH ₂ asymmetric stretch	[2]
2912	Strong	CH ₂ symmetric stretch	[2]
1472	Medium	CH ₂ scissoring	[2]
1238	Weak	CH ₂ wagging / C-O-C asymmetric stretch	[2]
1168	Strong	C-O-C symmetric stretch	[2]
966	Very Strong	CH ₂ rocking	[2]
913	Very Strong	Ring breathing	[2]
746	Medium	Ring deformation	[2]
518	Medium	Ring deformation	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Due to the high symmetry of the s-trioxane molecule and the rapid chair-to-chair interconversion at room temperature, the ¹H NMR spectrum shows a single sharp peak.

Parameter	Value	Reference
Chemical Shift (δ)	5.16 ppm (in CDCl ₃)	
Multiplicity	Singlet	
Coupling Constant (J)	Not applicable	

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for identification and structural elucidation.

m/z	Relative Intensity (%)	Assignment
90	25	M ⁺ (Molecular Ion)
89	100	[M-H] ⁺
61	35	[M-CHO] ⁺
59	20	[C ₂ H ₃ O ₂] ⁺
31	95	[CH ₃ O] ⁺
29	55	[CHO] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of s-trioxane are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for the analysis of solid s-trioxane without the need for extensive sample preparation.

Instrumentation:

- FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

- **Sample Preparation:** Place a small amount of crystalline s-trioxane onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Sample Analysis:** Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the FTIR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Dispersive Raman Spectroscopy

This protocol is designed for the analysis of crystalline s-trioxane.

Instrumentation:

- Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- Microscope for sample visualization and laser focusing.
- Charge-coupled device (CCD) detector.

Procedure:

- **Calibration:** Calibrate the spectrometer using a known standard, such as a silicon wafer, to ensure wavenumber accuracy.
- **Sample Preparation:** Place a small amount of crystalline s-trioxane on a microscope slide.
- **Sample Focusing:** Place the slide on the microscope stage and bring the sample into focus.
- **Data Acquisition:**
 - Select the appropriate laser power and acquisition time. Start with low laser power to avoid sample degradation.
 - Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm^{-1}).

- Data Processing:
 - Perform cosmic ray removal and baseline correction on the acquired spectrum.
 - The resulting spectrum will show the Raman shifts characteristic of s-trioxane.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining a ^1H NMR spectrum of s-trioxane in solution.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of s-trioxane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a small vial. Chloroform-d is a common choice for routine analysis.^[3]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp, symmetrical peaks.
- Data Acquisition:

- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl_3).
 - Integrate the peaks to determine the relative number of protons.

Electron Ionization-Mass Spectrometry (EI-MS)

This protocol describes the analysis of s-trioxane using a standard EI-MS system, often coupled with a gas chromatograph (GC) for sample introduction.

Instrumentation:

- Gas chromatograph-mass spectrometer (GC-MS) system with an EI source.

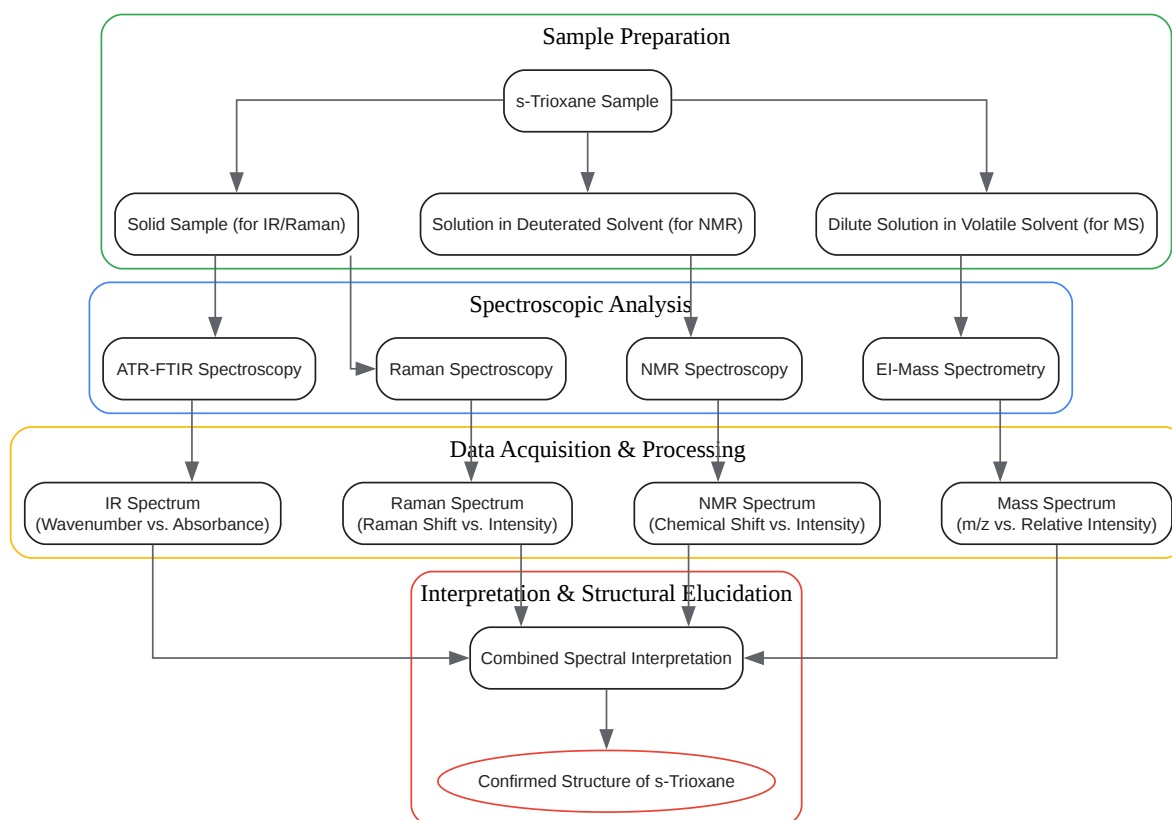
Procedure:

- Sample Preparation: Prepare a dilute solution of s-trioxane in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Setup:
 - Set the GC oven temperature program to ensure good separation and peak shape. For a volatile compound like s-trioxane, a simple isothermal or a slow temperature ramp program can be used.
 - Set the injector temperature (e.g., 250 °C) and the GC-MS interface temperature (e.g., 280 °C) to ensure efficient volatilization.

- The EI source is typically operated at 70 eV.[4]
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The mass spectrometer will acquire mass spectra across the entire chromatographic run.
- Data Analysis:
 - Extract the mass spectrum corresponding to the chromatographic peak of s-trioxane.
 - Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
 - The obtained spectrum can be compared with a library of mass spectra (e.g., NIST) for confirmation.[5]

Visualizations

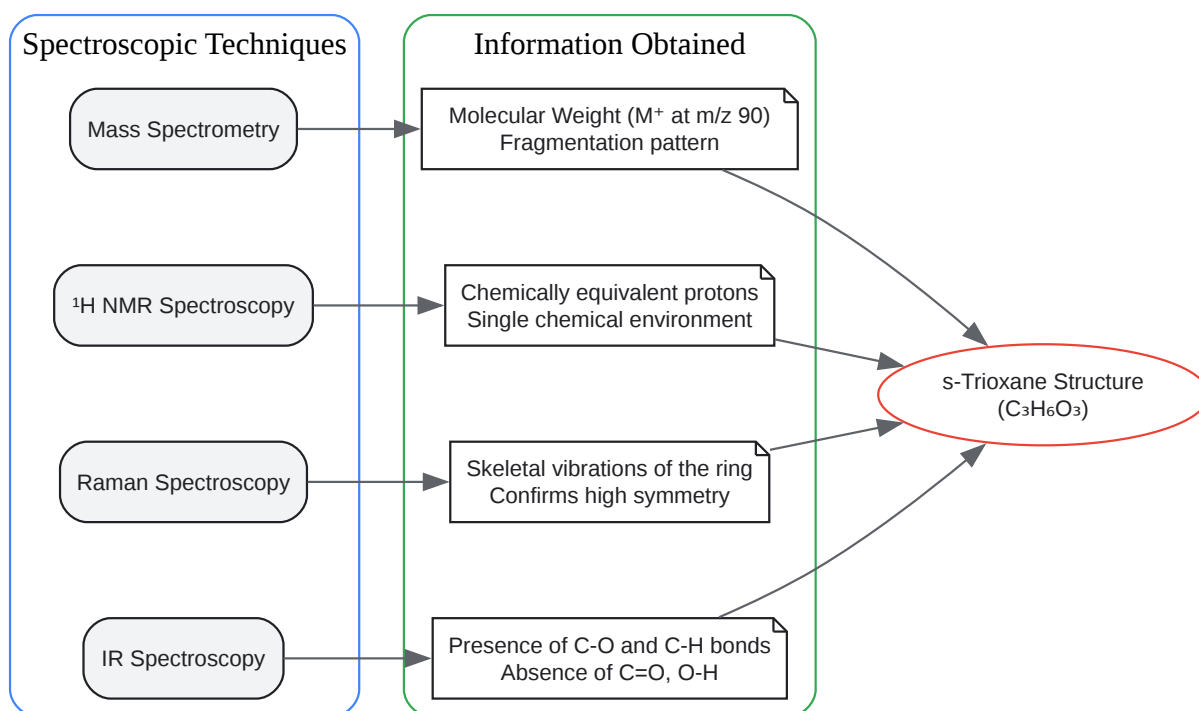
Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of s-trioxane.

Logical Framework for Structural Elucidation



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Caption: Logical framework for the structural elucidation of s-trioxane using multiple spectroscopic techniques.

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